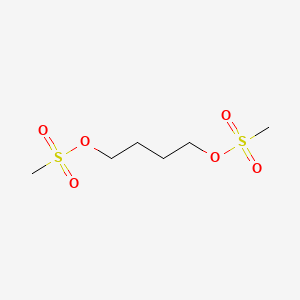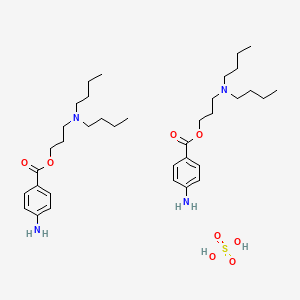
酪脂醇
描述
科学研究应用
Butyrospermol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other triterpenoid compounds.
Industry: Butyrospermol is used in the cosmetic industry due to its skin-conditioning properties.
作用机制
Target of Action
Butyrospermol is a protolimonoid extracted from shea (Euphorbia). It is a long-chain fatty acid ester first discovered from natural products
Mode of Action
It is known to exhibit antifeedant and antitumor activities
Biochemical Pathways
It is known that euphorbia species, from which butyrospermol is extracted, are characterized by a net of laticifers producing large amounts of triterpenes . These metabolites can be converted into fuel by the methods of the oil industry .
Result of Action
Butyrospermol has been reported to exhibit antifeedant and antitumor activities . .
生化分析
Biochemical Properties
Butyrospermol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as a steroid, and its structure has been determined using UV, FTIR, and NMR spectroscopy . Butyrospermol interacts with various biomolecules, including enzymes involved in steroid biosynthesis and metabolism. These interactions are crucial for its biological activity and potential therapeutic applications.
Cellular Effects
Butyrospermol exhibits notable effects on various cell types and cellular processes. Studies have shown that butyrospermol has cytotoxic effects on HeLa and T47D cell lines, as well as A549 cell lines . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to induce cytotoxicity suggests its potential as an anti-cancer agent.
准备方法
Synthetic Routes and Reaction Conditions: Butyrospermol can be isolated from natural sources through a series of extraction and purification processes. For instance, it can be extracted from the fruit of Xylocarpus granatum using silica column chromatography . The crude extract is then subjected to alkaline hydrolysis with sodium hydroxide, followed by methylation with trimethylsilyl-diazomethane to yield butyrospermol .
Industrial Production Methods: Industrial production of butyrospermol typically involves large-scale extraction from natural sources. The process includes solvent extraction, followed by purification steps such as column chromatography and crystallization to obtain high-purity butyrospermol .
化学反应分析
Types of Reactions: Butyrospermol undergoes various chemical reactions, including:
Oxidation: Butyrospermol can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in butyrospermol.
Substitution: Substitution reactions can introduce new functional groups into the butyrospermol molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various butyrospermol derivatives with modified functional groups, which can exhibit different bioactivities .
相似化合物的比较
- α-Amyrin
- β-Amyrin
- Lupeol
- Cycloartenol
Comparison: Butyrospermol is unique due to its specific structural features and bioactivities. While similar compounds like α-amyrin and β-amyrin also exhibit anti-inflammatory properties, butyrospermol’s distinct molecular structure allows it to interact with different molecular targets, leading to unique bioactivities .
属性
IUPAC Name |
(3S,5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,21-23,25-26,31H,9,11,13-19H2,1-8H3/t21-,22+,23+,25+,26+,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICCPNLDOZNSML-XGKJEQFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
472-28-6 | |
| Record name | Butyrospermol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTYROSPERMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SF0L0FL42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of butyrospermol?
A1: Butyrospermol has the molecular formula C30H50O and a molecular weight of 426.72 g/mol.
Q2: What spectroscopic data is available for butyrospermol?
A2: Butyrospermol's structure has been elucidated using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , , , , , , , , , , , , , , , , , , , , , , ] These techniques provide information about its functional groups, carbon framework, and fragmentation pattern, confirming its identity and purity.
Q3: What are the known biological activities of butyrospermol?
A3: While research on butyrospermol's specific mechanisms is ongoing, several studies highlight its potential. It's been identified as a constituent of shea butter [, , ], known for its anti-inflammatory and potential anti-tumor promoting properties. []
Q4: Is butyrospermol found in any specific plant sources?
A4: Yes, butyrospermol has been found in various plant sources, including:
- Shea tree (Vitellaria paradoxa): It's a major component of shea butter, present as both free alcohol and esters. [, , ]
- Chinese mangrove (Xylocarpus granatum): Isolated as fatty acid esters from the fruit. []
- Osage orange (Maclura pomifera): Found alongside other triterpenes like lupeol. [, ]
- Cudrania cochinchinensis: Isolated from the root extract. []
- Syzygium aqueum: Found in the stem bark. []
- Populus tremuloides heartwood: Identified along with other triterpene alcohols like α- and β-amyrin and lupeol. [, ]
- Euphorbia fischeriana: Isolated from the roots. []
Q5: Are there any known derivatives of butyrospermol with biological activity?
A5: Yes, butyrospermol cinnamate, an ester derivative, has shown significant anti-inflammatory activity in studies. It was found to be more potent than its acetate counterpart and other triterpenes like alpha-amyrin cinnamate. [] This highlights the potential impact of structural modifications on butyrospermol's biological activity.
Q6: What are some of the key analytical methods used to study butyrospermol?
A6: Research on butyrospermol utilizes various analytical techniques, including:
- Chromatography: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to separate, identify, and quantify butyrospermol from complex mixtures. [, , , ]
- Spectroscopy: IR, NMR, and MS are employed for structural characterization and confirmation of butyrospermol's identity. [, , , , , , , , , , , , , , , , , , , , , , , ]
- Chemical Synthesis and Modification: Methods to synthesize and modify butyrospermol's structure are crucial for generating analogs and exploring structure-activity relationships. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


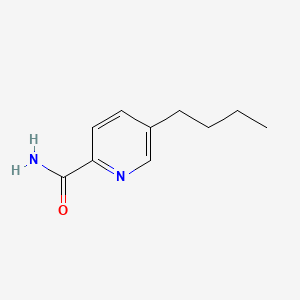
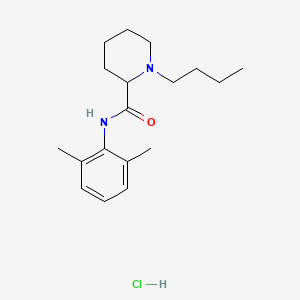


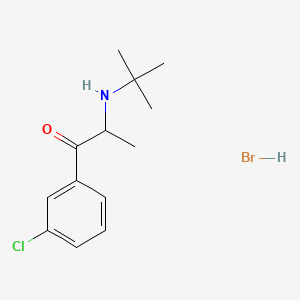
![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)

